4-chloro-N-{1-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-2-methylpropyl}benzamide
Overview
Description
4-chloro-N-{1-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-2-methylpropyl}benzamide is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0808257 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
Pro-apoptotic Indapamide Derivatives : A derivative of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) demonstrated significant proapoptotic activity on melanoma cell lines. This compound showed growth inhibition and potential as an anticancer agent, particularly in inhibiting melanoma cancer cells (Yılmaz et al., 2015).
4-Thiazolidinone Derivatives in Anticancer Evaluation : A series of 4-thiazolidinone derivatives, which are structurally related to the compound , were synthesized and evaluated for their anticancer potential. Two compounds showed significant activity against various cancer cell lines, highlighting the therapeutic potential of this chemical scaffold (Havrylyuk et al., 2010).
PET Imaging Applications
- PET Imaging of Metabotropic Glutamate 1 Receptor : Novel benzamide derivatives, structurally similar to the compound , were synthesized for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain. These compounds, including one labeled with carbon-11, showed high brain uptake and specific binding, indicating their potential for brain imaging applications (Fujinaga et al., 2012).
Corrosion Inhibition
- Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, related to the compound of interest, were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors demonstrated high efficiency and could be adsorbed onto surfaces, offering potential applications in corrosion prevention (Hu et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties of Quinazolinones Derivatives : Studies on various quinazolinones, structurally related to the compound, revealed significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Drug Metabolism
- Metabolism of SB-649868 : Research on SB-649868, a compound structurally similar to the compound , involved studying its metabolism in humans. This study provided insights into the disposition and metabolic pathways of such compounds, relevant for understanding their pharmacokinetics (Renzulli et al., 2011).
Properties
IUPAC Name |
4-chloro-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)12(14(21)19-15-17-7-8-22-15)18-13(20)10-3-5-11(16)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWODHBBPBKZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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